Udifitimod
CAS No.: 1883345-06-9
Cat. No.: VC0521779
Molecular Formula: C25H33NO2
Molecular Weight: 379.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1883345-06-9 |
|---|---|
| Molecular Formula | C25H33NO2 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | [(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol |
| Standard InChI | InChI=1S/C25H33NO2/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3/t18-,23+,25-/m1/s1 |
| Standard InChI Key | QCMHGCDOZLWPOT-FMNCTDSISA-N |
| Isomeric SMILES | COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N |
| SMILES | COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N |
| Canonical SMILES | COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N |
| Appearance | Solid powder |
Introduction
Chemical Characterization of Udifitimod
Udifitimod, also known by its developmental code BMS-986166, is a potent, selective and orally active sphingosine 1-phosphate receptor 1 (S1P1R) modulator . The compound exists in two primary forms: the free base (Udifitimod) and its hydrochloride salt (Udifitimod hydrochloride). The chemical structure features a cyclopentanemethanol core with specific modifications that contribute to its receptor selectivity and pharmacological activity.
The compound is characterized by the following chemical properties:
| Property | Udifitimod (Free Base) | Udifitimod Hydrochloride |
|---|---|---|
| Molecular Formula | C₂₅H₃₃NO₂ | C25H34ClNO2 |
| Molecular Weight | 379.54 g/mol | 416.0 g/mol |
| CAS Registry Number | 1883345-06-9 | 2552370-62-2 |
| IUPAC Name | [(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol | [(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride |
The structural configuration of Udifitimod is critical for its selective binding to the S1P1 receptor, which distinguishes it from other compounds in its class and contributes to its specific pharmacological profile.
Mechanism of Action and Pharmacodynamics
Udifitimod operates through selective modulation of the sphingosine 1-phosphate receptor 1 (S1P1R), a G protein-coupled receptor that plays a crucial role in regulating immune cell trafficking and vascular integrity . When sphingosine 1-phosphate (S1P) binds to S1P1R on lymphocytes, it promotes their egress from lymphoid tissues into the circulation. By modulating this receptor, Udifitimod interferes with this process, leading to sequestration of lymphocytes in lymphoid organs .
The key pharmacodynamic effects of Udifitimod include:
-
Reduction in circulating lymphocytes, particularly those expressing chemokine receptor 7, which include naive and central memory lymph node-homing cells
-
Preservation of some circulating protective immunity through minimal effect on effector memory cells
-
Modulation of inflammatory responses in affected tissues due to reduced lymphocyte infiltration
According to the KEGG database, Udifitimod is involved in two significant biological pathways :
-
Sphingolipid signaling pathway (hsa04071)
-
Neuroactive ligand-receptor interaction (hsa04080)
This selective targeting of S1P1R distinguishes Udifitimod from non-selective S1P receptor modulators and may potentially offer advantages in terms of efficacy and safety profiles for specific conditions.
Pharmacokinetic Properties
The pharmacokinetic profile of Udifitimod has been investigated in both preclinical and clinical studies. Population pharmacokinetic analysis has been conducted to evaluate its disposition in healthy participants and to assess exposure-response relationships for key pharmacodynamic endpoints, including effects on lymphocyte counts and heart rate .
While comprehensive human pharmacokinetic data is limited in the available literature, several characteristics have been documented:
-
Udifitimod demonstrates sufficient oral bioavailability to enable once-daily dosing
-
The compound appears to have a favorable pharmacokinetic profile that supports consistent drug exposure
-
In preclinical studies, oral administration at doses of 0.1 and 0.5 mg/kg produced significant pharmacological effects
A notable pharmacokinetic study by Bihorel et al. examined the population pharmacokinetics of Udifitimod (BMS-986166) and assessed its exposure-response relationship for lymphocyte counts and heart rate in healthy participants . This investigation provides valuable insights into the predictability of the compound's pharmacokinetic profile and its relationship to key biological effects.
Preclinical Studies and Efficacy Data
Preclinical investigations of Udifitimod have demonstrated promising efficacy in multiple animal models of autoimmune and inflammatory conditions. These studies have provided the foundation for subsequent clinical development.
Autoimmune Encephalomyelitis Model
In the experimental autoimmune encephalomyelitis (EAE) model, which serves as a preclinical model for multiple sclerosis, Udifitimod demonstrated significant anti-inflammatory activity. Oral administration at doses of 0.1 mg/kg and 0.5 mg/kg once daily for 21 days resulted in a dose-dependent reduction in clinical scores for inflammation .
Collagen-Induced Arthritis Model
Similarly, in the collagen-induced arthritis (CIA) model, which mimics aspects of rheumatoid arthritis, Udifitimod showed efficacy in reducing disease manifestations. Administration at doses of 0.1 mg/kg and 0.5 mg/kg orally once daily for 50 days led to dose-dependent reductions in both clinical scores and paw histology scores .
The preclinical efficacy data is summarized in the following table:
| Disease Model | Dosage Regimen | Duration | Results |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis | 0.1, 0.5 mg/kg; p.o.; once daily | 21 days | Dose-dependent reduction in clinical scores for inflammation |
| Collagen-Induced Arthritis | 0.1, 0.5 mg/kg; p.o.; once daily | 50 days | Dose-dependent reduction in both clinical score and paw histology score |
These findings highlight the potential utility of Udifitimod across multiple autoimmune conditions with different pathophysiological mechanisms, suggesting a broad immunomodulatory effect through its targeting of S1P1R.
Clinical Development Program
Udifitimod has advanced to clinical trials, with a primary focus on atopic dermatitis. The development program includes investigations in both moderate and severe forms of the condition.
Pharmacological Studies in Humans
In addition to efficacy-focused clinical trials, pharmacological studies have been conducted to characterize the compound's behavior in humans. A population pharmacokinetic analysis examined Udifitimod's disposition and its exposure-response relationship for lymphocyte counts and heart rate in healthy participants . These studies are essential for understanding the compound's safety profile and for optimizing dosing regimens in future clinical applications.
Comparison with Similar Compounds
Udifitimod belongs to the class of S1P receptor modulators, which includes several approved and investigational compounds. Understanding its relative position within this therapeutic class provides valuable context for its potential clinical utility.
The following table compares Udifitimod with other notable S1P receptor modulators:
| Compound | Receptor Selectivity | Therapeutic Indications | Approval Status |
|---|---|---|---|
| Udifitimod | S1P1R selective | Atopic dermatitis (investigational) | Investigational |
| Fingolimod | Non-selective (S1P1, S1P3, S1P4, S1P5) | Multiple sclerosis | Approved |
| Ozanimod | Selective (S1P1, S1P5) | Multiple sclerosis, Ulcerative colitis | Approved by FDA and EMA |
| Siponimod | Selective (S1P1, S1P5) | Multiple sclerosis | Approved |
| Etrasimod | Selective (S1P1, S1P4, S1P5) | Ulcerative colitis | Under approval review |
A distinguishing feature of Udifitimod appears to be its high selectivity for S1P1R, which might potentially confer advantages in terms of efficacy and safety profile compared to less selective compounds . Additionally, while most approved S1P receptor modulators have focused on multiple sclerosis and ulcerative colitis, Udifitimod's development in atopic dermatitis represents a novel application for this class of compounds.
Synthesis and Manufacturing Considerations
The synthesis of Udifitimod involves multiple chemical steps and specific manufacturing considerations to ensure high quality and purity. A safe and scalable synthesis method has been developed using Ni-catalyzed Miyaura borylation, as documented in a recent publication .
Key aspects of the manufacturing process include:
-
High-throughput experimentation and design of experiment approaches for optimization
-
Careful management of hydrogen off-gassing observed during reaction, metal remediation, and crystallization steps
-
Development of an improved second-generation process with reduced hydrogen off-gassing, increased yield, and reduced process mass intensity
The second-generation process demonstrated on a 1 kg scale resulted in 90% yield, >99% purity/potency, and 50 ppm residual Ni . These manufacturing advances are crucial for the potential commercial development of Udifitimod as a therapeutic agent.
Future Perspectives and Research Directions
Several factors will likely influence the future trajectory of Udifitimod's development:
Completion of Ongoing Clinical Trials
The results of ongoing clinical trials in atopic dermatitis will be crucial in determining Udifitimod's efficacy and safety profile in this indication. Positive outcomes could potentially lead to regulatory submissions and eventual approval.
Expansion to Other Indications
Given the preclinical efficacy in multiple disease models, future clinical development could potentially expand to include other autoimmune and inflammatory conditions, particularly if a favorable safety profile is established in current trials.
Comparative Studies
Comparative studies with existing therapies for atopic dermatitis, including biologics like dupilumab and JAK inhibitors like upadacitinib, would provide valuable insights into Udifitimod's relative efficacy, safety, and place in therapy . Understanding how Udifitimod compares to these established treatments will be essential for defining its role in treatment algorithms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume